N,2-Di-sec-butyl-3-methylvaleramide

Description

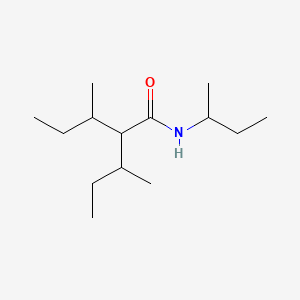

N,2-Di-sec-butyl-3-methylvaleramide (CAS: 51115-86-7) is a branched alkyl amide characterized by its sec-butyl and methyl substituents on the valeramide backbone. However, peer-reviewed studies on its physicochemical properties or reactivity are absent in the available sources.

Properties

CAS No. |

51115-86-7 |

|---|---|

Molecular Formula |

C14H29NO |

Molecular Weight |

227.39 g/mol |

IUPAC Name |

N,2-di(butan-2-yl)-3-methylpentanamide |

InChI |

InChI=1S/C14H29NO/c1-7-10(4)13(11(5)8-2)14(16)15-12(6)9-3/h10-13H,7-9H2,1-6H3,(H,15,16) |

InChI Key |

NJYRBFYAWUYSIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(C)CC)C(=O)NC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Di-sec-butyl-3-methylvaleramide typically involves the reaction of 3-methylvaleric acid with sec-butylamine under specific conditions. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another equivalent of sec-butylamine to yield the final product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,2-Di-sec-butyl-3-methylvaleramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the amide group to an amine, yielding secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides, alcohols, or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amides or amines.

Scientific Research Applications

N,2-Di-sec-butyl-3-methylvaleramide has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,2-Di-sec-butyl-3-methylvaleramide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound (synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol) shares the amide functional group with N,2-di-sec-butyl-3-methylvaleramide but differs in substituents and backbone structure. Key comparisons include:

Biological Activity

N,2-Di-sec-butyl-3-methylvaleramide is a compound with notable biological activity, particularly in pharmacological and toxicological contexts. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a branched structure that influences its interactions with biological systems. Its unique properties contribute to its activity as a potential therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.

- Cytotoxicity : It has been evaluated for cytotoxic effects on cancer cell lines, demonstrating potential as an anticancer agent.

- Neuropharmacological Effects : Preliminary investigations suggest it may influence neurotransmitter systems, indicating possible applications in treating neurological disorders.

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed pathways include:

- Interaction with Cell Membranes : The compound may disrupt cell membrane integrity in microbial cells, leading to cell death.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Neurotransmitter Release : Evidence suggests it could affect the release of neurotransmitters, impacting synaptic transmission.

Case Studies

Several studies have investigated the effects of this compound in different contexts:

- Antimicrobial Study : A study conducted on various bacterial strains showed that the compound exhibited significant inhibition zones, suggesting strong antibacterial activity .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 50 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

| A549 | 50 |

Pharmacological Potential

Given its diverse biological activities, this compound may have several therapeutic applications:

- Antimicrobial Agent : Its effectiveness against bacteria suggests potential use in developing new antibiotics.

- Anticancer Drug : The observed cytotoxicity warrants further exploration in oncology.

- Neurological Applications : Modulation of neurotransmitter systems could lead to applications in treating depression or anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.